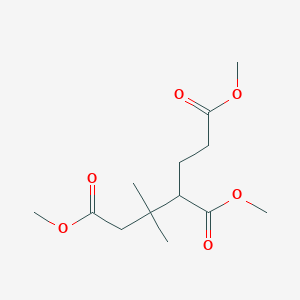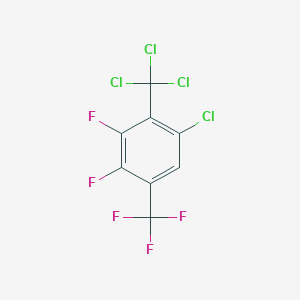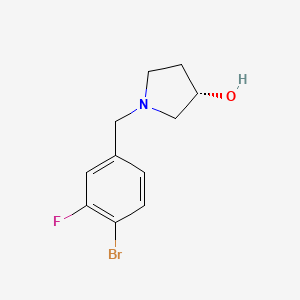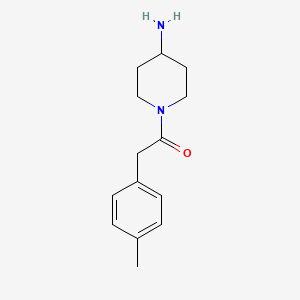
Trimethyl 2,2-dimethylpentane-1,3,5-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Pentanetricarboxylic acid, 2,2-dimethyl-, trimethyl ester is an organic compound with the molecular formula C11H18O6 It is a derivative of 1,3,5-pentanetricarboxylic acid, where the carboxylic acid groups are esterified with methanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-pentanetricarboxylic acid, 2,2-dimethyl-, trimethyl ester typically involves the esterification of 1,3,5-pentanetricarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
1,3,5-Pentanetricarboxylic acid+3MethanolH2SO41,3,5-Pentanetricarboxylic acid, 2,2-dimethyl-, trimethyl ester+3Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts can also be explored to minimize the need for corrosive liquid acids and to facilitate catalyst recovery and reuse.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Pentanetricarboxylic acid, 2,2-dimethyl-, trimethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acids under acidic or basic conditions.
Transesterification: The ester groups can be exchanged with other alcohols in the presence of a suitable catalyst.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically under reflux.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid, with the desired alcohol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Hydrolysis: 1,3,5-Pentanetricarboxylic acid and methanol.
Transesterification: New esters depending on the alcohol used.
Reduction: 1,3,5-Pentanetricarboxylic acid, 2,2-dimethyl-, trimethyl alcohol.
Wissenschaftliche Forschungsanwendungen
1,3,5-Pentanetricarboxylic acid, 2,2-dimethyl-, trimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of high-performance materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,3,5-pentanetricarboxylic acid, 2,2-dimethyl-, trimethyl ester depends on the specific application. In chemical reactions, it acts as a reactant that undergoes transformations such as hydrolysis, transesterification, or reduction. In biological systems, its effects are determined by its interactions with molecular targets, which can include enzymes, receptors, or other biomolecules. The ester groups can be hydrolyzed to release the active carboxylic acid moieties, which can then participate in further biochemical processes.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Pentanetricarboxylic acid, 2,2-dimethyl-, trimethyl ester can be compared with other similar compounds such as:
1,3,5-Pentanetricarboxylic acid: The parent compound with free carboxylic acid groups.
1,3,5-Cyclohexanetricarboxylic acid: A cyclic analog with similar functional groups.
Trimethyl 1,2,3-propanetricarboxylate: A similar ester with a different carbon backbone.
The uniqueness of 1,3,5-pentanetricarboxylic acid, 2,2-dimethyl-, trimethyl ester lies in its specific esterified structure, which imparts different chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
62934-92-3 |
|---|---|
Molekularformel |
C13H22O6 |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
trimethyl 2,2-dimethylpentane-1,3,5-tricarboxylate |
InChI |
InChI=1S/C13H22O6/c1-13(2,8-11(15)18-4)9(12(16)19-5)6-7-10(14)17-3/h9H,6-8H2,1-5H3 |
InChI-Schlüssel |
QLGFGDPJZPHUNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC(=O)OC)C(CCC(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Hydroxy-3-iodophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B15091674.png)

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline](/img/structure/B15091687.png)

![4-Chloro-5-fluoro-6-methyl-2-[4-(propan-2-yl)phenyl]pyrimidine](/img/structure/B15091708.png)


![(4-Aminobicyclo[2.2.2]octan-1-yl)(azetidin-1-yl)methanone](/img/structure/B15091725.png)

![5-Cyclobutyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B15091734.png)
![4-(Piperidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B15091740.png)
![Boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]-](/img/structure/B15091743.png)

